molecular formula C7H6N4S B072327 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol CAS No. 1477-24-3

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Cat. No.: B072327
CAS No.: 1477-24-3
M. Wt: 178.22 g/mol
InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a pyridyl group attached to a triazole ring with a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridyl group can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as luminescent materials and sensors. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its thiol and pyridyl groups. The thiol group can form covalent bonds with target proteins, while the pyridyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol
  • 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole

Uniqueness

5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is unique due to its specific combination of a pyridyl group and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAXYKMCKLQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163781
Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-24-3, 14910-06-6
Record name 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 1477-24-3
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Record name 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
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Record name 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
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Record name 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and how are they confirmed?

A1: this compound possesses a distinct "T-shaped" structure arising from the combination of a pyridyl ring and a triazole ring linked through a thioamide group. This structure has been confirmed using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy []. These techniques provide information about the vibrational modes, electronic transitions, and the environment of specific atoms within the molecule, confirming its structural features.

Q2: How do computational chemistry studies contribute to our understanding of this compound?

A2: Density functional theory (DFT) calculations using the 6-311++G(d,p) basis set have been instrumental in predicting and validating experimental findings for this molecule []. These calculations provide insights into the molecular geometry, vibrational frequencies, electronic absorption spectra, frontier molecular orbital energies, and molecular electrostatic potential of this compound. Furthermore, theoretical investigations have explored its natural bond orbitals and non-linear optical properties, enhancing our understanding of its electronic structure and potential applications [].

Q3: What is the significance of this compound in coordination chemistry and material science?

A3: this compound exhibits versatile coordination behavior with metal ions, enabling the construction of diverse metal-organic frameworks (MOFs) [, ]. For instance, it has been used to synthesize a unique 3D pseudo-polyrotaxane architecture with Zn(II), where 1D water tapes penetrate the 2D Zn-ptt layers []. Additionally, under solvothermal conditions, it can undergo in situ S-S coupling, leading to the formation of a rare 2-fold interpenetrating LiGe (lig) topology framework with Zn(II) []. These findings highlight its potential for developing novel materials with tailored properties.

Q4: How is this compound used in surface-enhanced Raman spectroscopy (SERS)?

A4: this compound serves as a Raman reporter molecule when attached to gold nanoparticles (AuNPs), enabling their use in SERS applications []. This molecule provides a unique spectral fingerprint to the AuNPs, facilitating multiplexing capabilities in imaging studies []. Notably, PTT-labeled 60 nm AuNPs have demonstrated a remarkable limit of detection of 3 fM, highlighting the sensitivity enhancement offered by this molecule in SERS [].

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